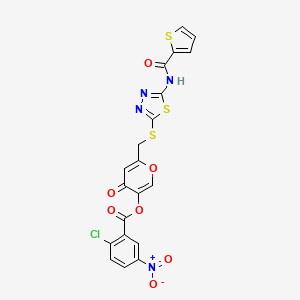

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a multifunctional heterocyclic molecule with three key structural domains:

4-Oxo-4H-pyran-3-yl core: A six-membered oxygen-containing ring with a ketone group, contributing to planarity and hydrogen-bonding capacity.

2-Chloro-5-nitrobenzoate ester: An electron-deficient aromatic ester with meta-nitro and ortho-chloro substituents, likely enhancing reactivity and stability.

While direct synthesis data for this compound is absent in the provided evidence, analogous methodologies suggest its preparation involves:

Properties

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN4O7S3/c21-13-4-3-10(25(29)30)6-12(13)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXACUAKLVHBUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyran ring, a thiadiazole moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in drug development and other therapeutic areas.

The molecular formula of the compound is with a molecular weight of approximately 516.52 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions.

Research indicates that compounds featuring thiadiazole and pyran structures often exhibit significant biological activities, including:

- Antimicrobial Activity : These compounds have shown promising results against various bacterial and fungal strains.

- Anticancer Properties : The structural features may allow interaction with cellular targets involved in tumor growth and proliferation.

Preliminary studies suggest that the compound could inhibit specific enzymes or interfere with cellular processes, leading to its potential as an anticancer agent.

Table 1: Similar Compounds and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Similar pyran and thiadiazole structures | Antitumor activity |

| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |

| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |

The unique combination of functional groups in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate enhances its potential biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For instance:

- Anticancer Studies : A study by Yoshida et al. (2005) demonstrated that benzothiazole derivatives exhibited selective cytotoxicity against tumorigenic cell lines, suggesting that similar derivatives could be developed from the target compound for anticancer applications.

- Enzyme Inhibition Studies : Research has indicated that derivatives containing thiadiazole structures show promise as acetylcholinesterase inhibitors, which may have implications for treating Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. One potential method includes:

- Formation of the Thiadiazole Moiety : This involves reacting thiophene derivatives with suitable carboxamides.

- Pyran Ring Formation : Utilizing cyclization reactions to form the pyran structure.

- Final Coupling Reactions : Attaching the nitrobenzoate group through esterification or similar methods.

These synthetic pathways highlight the complexity involved in producing this compound and its derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- The target’s thiophene-2-carboxamide-thiadiazole unit is rare in literature; most analogs (e.g., ) feature carboxamides linked to triazepines or pyrazoles instead .

- The 2-chloro-5-nitrobenzoate ester distinguishes the target from analogs like ’s chlorophenyl derivatives, where nitro groups are absent . This nitro group may enhance electrophilicity, influencing reactivity or bioactivity.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data

Notes:

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in CHCl₃/MeOH) to minimize side products.

- Use inert atmospheres (N₂/Ar) for sulfur-containing intermediates to prevent oxidation .

Basic: Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~600–620) and fragmentation patterns matching the ester and nitro groups .

- IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹), NO₂ (1520–1560 cm⁻¹), and C-S (650–750 cm⁻¹) stretches .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict biological activity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron distribution. The nitro group’s electron-withdrawing effect may enhance electrophilic interactions with biological targets .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinases). The thiadiazole-thiophene moiety shows affinity for hydrophobic pockets, while the nitro group may form hydrogen bonds with catalytic residues .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., ≥50% inhibition at 10 μM suggests activity) .

Advanced: How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values)?

Contradictions may arise from:

- Solubility issues : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles to improve bioavailability .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Metabolic instability : Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to assess metabolic half-life .

Case Study : If anti-inflammatory activity conflicts between in vitro (low IC₅₀) and in vivo (no effect), evaluate blood-brain barrier penetration or plasma protein binding .

Basic: What are the recommended storage conditions to maintain stability?

- Solid state : Store at −20°C in amber vials under desiccant (silica gel) to prevent hydrolysis of the ester group .

- Solution phase : Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles to minimize nitro group reduction .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Thiadiazole modifications : Replace thiophene-2-carboxamido with pyridine-3-carboxamido to enhance water solubility (logP reduction by ~0.5 units) .

- Benzoate substitutions : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to stabilize the ester against enzymatic cleavage .

- Pyran ring : Substitute 4-oxo with 4-thioxo to modulate redox potential and improve thiol-mediated cellular uptake .

Validation : Test derivatives in parallel via high-throughput screening (HTS) against target panels (e.g., NCI-60 cancer cell lines) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial : Broth microdilution (MIC ≤25 μg/mL against S. aureus or E. coli) .

- Anticancer : MTT assay (IC₅₀ <10 μM in MCF-7 or A549 cells) .

- Enzyme inhibition : Fluorescence-based assays for COX-2 (≥50% inhibition at 1 μM) .

Advanced: What strategies mitigate toxicity risks in early-stage development?

- Cytotoxicity profiling : Use HepG2 cells for hepatotoxicity screening (IC₅₀ >50 μM desirable) .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential from nitro group metabolites .

- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .

Basic: How can solubility be improved without compromising activity?

- Prodrug approach : Convert the benzoate ester to a phosphate salt for enhanced aqueous solubility .

- Co-crystallization : Use succinic acid or L-arginine as co-formers to increase dissolution rate .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

- ROS detection : Use DCFH-DA probes to measure reactive oxygen species (ROS) generation in treated cells .

- Western blotting : Assess apoptosis markers (e.g., cleaved caspase-3) or kinase phosphorylation (e.g., p-ERK) .

- CETSA (Cellular Thermal Shift Assay) : Identify target proteins by monitoring thermal stabilization upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.